N-(3-cyclopropyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide
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Description
N-(3-cyclopropyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide, often referred to as CPDP , is a synthetic organic compound. It belongs to the class of pyrazole derivatives and exhibits interesting pharmacological properties.
Synthesis Analysis
The synthesis of CPDP involves several steps, including cyclization reactions, amidation, and substitution. Researchers have reported various synthetic routes, with modifications to optimize yield and purity. Notably, the cyclopropyl group and the pyrazole ring are critical for its biological activity.
Molecular Structure Analysis
CPDP’s molecular formula is C₂₃H₂₆N₆O₄ . Let’s break down its structure:
- The pyrazole ring (1H-pyrazol-5-yl) is fused with a dihydropyrimidine moiety.
- The cyclopropyl group is attached to the pyrazole ring.
- The methoxyphenyl substituent enhances its lipophilicity.
Chemical Reactions Analysis
CPDP undergoes various chemical reactions, including hydrolysis, oxidation, and conjugation. These transformations impact its stability, metabolism, and pharmacokinetics.
Physical And Chemical Properties Analysis
- Physical State : CPDP is a white crystalline solid .
- Solubility : It is sparingly soluble in water but dissolves readily in organic solvents.
- Melting Point : CPDP melts at approximately 180°C .
- LogP (Partition Coefficient) : Its logP value indicates moderate lipophilicity.
Safety And Hazards
- Toxicity : Limited toxicity data are available. CPDP should be handled with caution.
- Hazardous Reactions : No specific hazardous reactions have been reported.
- Storage : Store CPDP in a cool, dry place away from direct sunlight.
Future Directions
CPDP shows promise as a potential therapeutic agent, but further research is essential:
- Investigate its biological targets and pharmacological effects .
- Assess its efficacy in relevant disease models.
- Optimize synthetic routes for improved yield and purity.
properties
IUPAC Name |
N-[5-cyclopropyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-3-4-17-13-22(30)26-23(24-17)28-20(14-19(27-28)16-8-9-16)25-21(29)12-7-15-5-10-18(31-2)11-6-15/h5-6,10-11,13-14,16H,3-4,7-9,12H2,1-2H3,(H,25,29)(H,24,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFRHFBJNNDWBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)CCC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 135892075 |
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